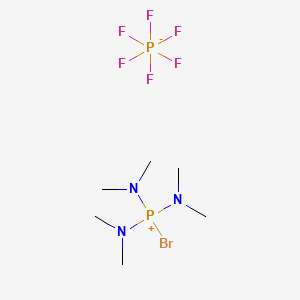

三(二甲氨基)溴化六氟磷酸鏻

描述

Bromotris(dimethylamino)phosphonium hexafluorophosphate (BTDP-HFP) is an organophosphorus compound that is used in a wide range of scientific research applications. It is a colorless and odorless compound, and it is relatively stable when exposed to air. BTDP-HFP is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a biocompatible compound for various biological applications.

科学研究应用

肽键形成和合成

三(二甲氨基)溴化六氟磷酸鏻(通常称为 BroP 或 BOP)在肽合成领域显示出显着的效用。它是一种试剂,以其偶联 N-甲基化氨基酸的效率而闻名,在最小的差向异构化作用下促进高产率。例如,Coste 等人 (1990) 证明了 BroP 适用于获得无显着差向异构化的二肽,突出了其在短反应时间内生成高质量肽的稳定性和效率(Coste, Dufour, Pantaloni, & Castro, 1990)。类似地,Brunel、Salmi 和 Letourneux (2005) 展示了 BOP 作为偶联试剂的有效性,允许合成各种取代的氨基酸衍生物,化学产率高达 90%(Brunel, Salmi, & Letourneux, 2005)。

抗菌应用

除了在肽合成中的作用外,BOP 在多氨基天竺葵酸衍生物的设计和合成中也发挥了重要作用。这些化合物已被证明可以显着降低革兰氏阴性细菌 MDR 菌株中的抗生素耐药性。正如 Brunel 等人 (2013) 所报道,这些化合物的作用机制与外排泵的抑制作用密切相关(Brunel, Lieutaud, Lôme, Pagés, & Bolla, 2013)。

核苷酸和核苷合成

正如 Hashmi 等人 (1994) 所证明的,BroP 已被用于高效合成二核苷苯基膦酸酯。他们开发了一种使用 BroP 作为偶联试剂分离苯基膦酸酯二聚体的两种非对映异构体的通用方法,实现了优异的产率(Hashmi, Kumar, & Kacti, 1994)。

安全和危害

Bromotris(dimethylamino)phosphonium hexafluorophosphate is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

作用机制

Target of Action

Bromotris(dimethylamino)phosphonium hexafluorophosphate, also known as BroP, primarily targets the actin cytoskeleton in human platelets . The actin cytoskeleton plays a crucial role in maintaining the structural integrity of cells and is involved in various cellular processes such as cell motility, division, and vesicle trafficking .

Mode of Action

The compound interacts with its target by inducing actin polymerization . Actin polymerization is a process where actin monomers (globular actin or G-actin) join together to form long, filamentous polymers (filamentous actin or F-actin). This interaction leads to changes in the structure and function of the actin cytoskeleton .

Biochemical Pathways

The actin polymerization induced by Bromotris(dimethylamino)phosphonium hexafluorophosphate affects various biochemical pathways. One of the key pathways is the initiation and maintenance of store-mediated calcium entry in human platelets . This pathway is crucial for platelet activation, a process that plays a vital role in blood clotting .

Result of Action

The molecular and cellular effects of Bromotris(dimethylamino)phosphonium hexafluorophosphate’s action include changes in the structure of the actin cytoskeleton and alterations in calcium signaling in human platelets . These changes can potentially affect platelet activation and consequently, the process of blood clotting .

生化分析

Biochemical Properties

Bromotris(dimethylamino)phosphonium hexafluorophosphate plays a crucial role in biochemical reactions, primarily as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amino groups. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as aminoacyl-tRNA synthetases and ribosomal proteins. The nature of these interactions is typically covalent, forming transient intermediates that facilitate the coupling process .

Cellular Effects

Bromotris(dimethylamino)phosphonium hexafluorophosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the polymerization of actin, a critical component of the cytoskeleton, thereby impacting cell shape and motility . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Bromotris(dimethylamino)phosphonium hexafluorophosphate involves its ability to activate carboxyl groups, facilitating nucleophilic attack by amino groups. This activation is achieved through the formation of a reactive phosphonium intermediate, which then undergoes nucleophilic substitution to form the desired peptide bond . Additionally, Bromotris(dimethylamino)phosphonium hexafluorophosphate can inhibit or activate specific enzymes by covalently modifying their active sites, leading to changes in their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bromotris(dimethylamino)phosphonium hexafluorophosphate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term exposure to Bromotris(dimethylamino)phosphonium hexafluorophosphate has been shown to affect cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of Bromotris(dimethylamino)phosphonium hexafluorophosphate vary with different dosages in animal models. At low doses, it can effectively facilitate peptide synthesis without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .

Metabolic Pathways

Bromotris(dimethylamino)phosphonium hexafluorophosphate is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases and ribosomal proteins, facilitating the formation of peptide bonds . This compound can also affect metabolic flux by altering the levels of key metabolites involved in protein synthesis and degradation .

Transport and Distribution

Within cells and tissues, Bromotris(dimethylamino)phosphonium hexafluorophosphate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where peptide synthesis occurs, such as the endoplasmic reticulum and ribosomes. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular components.

属性

IUPAC Name |

bromo-tris(dimethylamino)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18BrN3P.F6P/c1-8(2)11(7,9(3)4)10(5)6;1-7(2,3,4,5)6/h1-6H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELPBWPBGHCIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[P+](N(C)C)(N(C)C)Br.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18BrF6N3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436970 | |

| Record name | BroP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50296-37-2 | |

| Record name | BroP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotris(dimethylamino)phosphonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

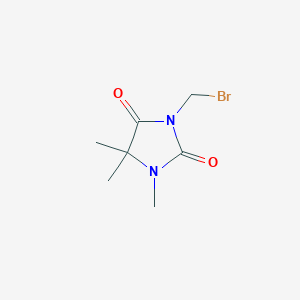

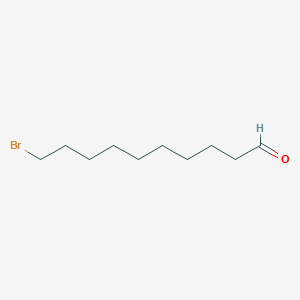

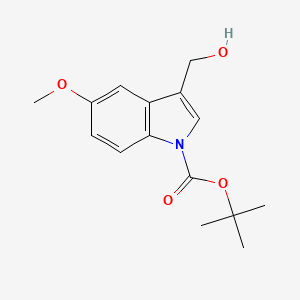

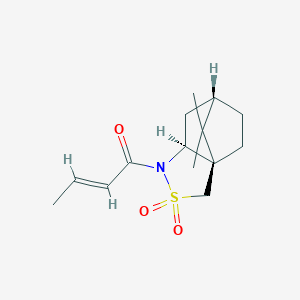

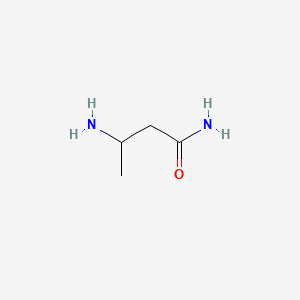

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

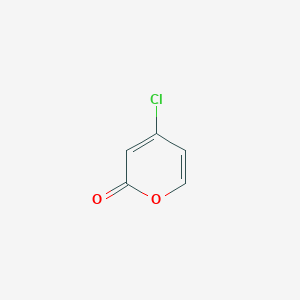

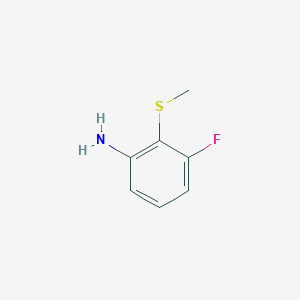

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)